molecular formula C₂₄H₃₉D₅O₆ B1156488 Triheptanoin-d5

Triheptanoin-d5

Cat. No.: B1156488
M. Wt: 433.63
Attention: For research use only. Not for human or veterinary use.
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Description

Triheptanoin-d5 is a deuterium-labeled stable isotope of triheptanoin, a synthetic medium-chain triglyceride. This compound is specifically designed for use in biomedical research as an internal standard in quantitative mass spectrometry methods, such as LC-MS/MS, to ensure accurate and precise measurement of triheptanoin and its metabolites in complex biological matrices. Triheptanoin is of significant research interest due to its unique anaplerotic properties. It is composed of three 7-carbon fatty acids (heptanoate) . Upon metabolism, it is hydrolyzed to heptanoate, which undergoes beta-oxidation. A key feature of this process is the production of propionyl-CoA, which is converted to succinyl-CoA to replenish intermediates in the tricarboxylic acid (TCA) cycle, a process known as anaplerosis . This mechanism is being investigated for its potential to correct energy deficiency states in various models of metabolic and neurological diseases . The primary research value of this compound lies in its application as a critical tool for studying the pharmacokinetics, metabolic fate, and bioavailability of triheptanoin. Its use enables researchers to track and quantify the parent compound and its metabolites with high specificity, facilitating advanced studies in drug metabolism and experimental therapeutics. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₄H₃₉D₅O₆

Molecular Weight

433.63

Synonyms

Dermofeel TC 7-d5;  Glycerol triheptanoate-d5;  Glyceryl triheptanoate-d5;  Lanol 37T-d5;  Trienanthoin-d5;  Triheptanoic glyceride-d5;  Triheptanoin-d5;  Trioenanthoin-d5

Origin of Product

United States

Chemical Synthesis and Advanced Characterization of Triheptanoin D5 for Research Applications

Synthetic Methodologies for Triheptanoin (B1683035) and its Deuterated Variants

The synthesis of triheptanoin and its deuterated forms is primarily achieved through the esterification of glycerol (B35011) with three equivalents of heptanoic acid or its corresponding isotopologue. The introduction of deuterium (B1214612) can be accomplished by using deuterated starting materials, such as deuterated heptanoic acid.

The fundamental reaction for producing triheptanoin is the Fischer-Speier esterification, where the three hydroxyl groups of a glycerol molecule react with the carboxyl groups of three heptanoic acid molecules. This reaction forms three ester bonds, releasing three molecules of water as a byproduct. ub.edu To synthesize Triheptanoin-d5, a deuterated version of heptanoic acid (e.g., heptanoic acid-d5) would be used as the acyl donor, reacting with glycerol.

The reaction can be represented as:

C₃H₅(OH)₃ (Glycerol) + 3 CH₃(CH₂)₄CD₂COOH (Heptanoic Acid-d5) → C₃H₅(OOC(CH₂)₄CD₂CH₃)₃ (this compound) + 3 H₂O

To drive the reaction equilibrium towards the product side, water is typically removed as it is formed, often using a Dean-Stark apparatus. ub.edu The reaction is generally performed using a molar excess of the fatty acid to ensure complete esterification of the glycerol backbone. ub.edu

Various catalytic systems have been explored to enhance the rate and efficiency of triheptanoin synthesis. The choice of catalyst can influence reaction conditions, yield, and the purity of the final product.

Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid have been traditionally used. justia.com However, their use can lead to challenges in removal from the final product and potential side reactions.

Heterogeneous Solid Acid Catalysts: Sulfonated charcoal has emerged as an effective, recyclable, and environmentally friendlier catalyst. ub.eduresearchgate.netub.edu It allows for easier separation from the reaction mixture and can be used in non-halogenated solvents like toluene. researchgate.net Other solid acid catalysts like Amberlyst-15 have also been investigated, sometimes in conjunction with ultrasound under solvent-free conditions for other triglycerides. researchgate.net

Enzymatic Catalysis: Lipases can be used as biocatalysts for the esterification reaction under milder conditions. google.com This approach offers high specificity but can be more costly.

Catalyst-Free Synthesis: Some methods involve reacting glycerol and heptanoic acid at high temperatures (e.g., 160-200°C) and under vacuum, which eliminates the need for a catalyst and solvent. ub.eduoup.com This approach simplifies purification but requires careful control of temperature to prevent byproduct formation. oup.com

Table 1: Comparison of Catalytic Systems for Triheptanoin Synthesis

Catalyst System Typical Conditions Advantages Disadvantages
Sulfuric Acid Reflux Low cost, effective Difficult to remove, potential for side reactions justia.com
Sulfonated Charcoal Toluene, reflux (140°C) Recyclable, high purity product, "green" chemistry ub.eduresearchgate.net Requires preparation of the catalyst
Lipase Mild temperatures High specificity, fewer byproducts Higher cost, slower reaction rates google.com
None (High Temp) 160-200°C, vacuum No catalyst contamination, solvent-free High energy input, potential for thermal degradation ub.eduoup.com

Esterification Reaction Pathways of Glycerol and Heptanoic Acid

Rigorous Purification Protocols for Isotope-Labeled Triacylglycerols

Achieving high purity is paramount for the use of this compound as an analytical standard. Following the synthesis, the crude product contains unreacted starting materials, mono- and di-glycerides, and catalyst residues. Rigorous purification is therefore essential.

Common purification strategies include:

Neutralization and Washing: The crude product is first washed with a basic solution (e.g., sodium hydroxide) to remove unreacted acidic fatty acids and the acid catalyst, if used. This is followed by washing with water to remove salts. ub.edu

Adsorbent Treatment: The product can be treated with an adsorbing agent, such as activated alumina (B75360) or silica (B1680970) gel, to remove polar impurities and colored byproducts. justia.com

Column Chromatography: For achieving the highest purity, silica gel column chromatography is often employed. ub.edu A non-polar solvent system (e.g., hexane (B92381) and chloroform (B151607) or ethyl acetate) is used to elute the non-polar triheptanoin, while retaining the more polar mono- and di-glyceride impurities. ub.edu

Distillation: Fractional distillation under high vacuum can be used to separate triheptanoin from less volatile impurities, yielding a product with very high purity (e.g., >99%). researchgate.net

The selection and combination of these methods ensure the removal of isotopic and non-isotopic impurities, resulting in a standard suitable for sensitive analytical applications. acs.org

Advanced Analytical Techniques for Structural Confirmation and Purity Assessment of this compound

NMR spectroscopy is a powerful non-destructive technique for confirming the identity of the triheptanoin backbone and verifying the position of the deuterium labels. researchgate.netoup.com

¹³C NMR: The ¹³C NMR spectrum confirms the carbon skeleton of the molecule. The signals for carbons directly bonded to deuterium will show a characteristic splitting pattern (due to C-D coupling) and a slight upfield shift compared to the unlabeled compound. oup.com

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei. A signal at the chemical shift corresponding to the labeled position provides unambiguous confirmation of deuteration and can be used to assess isotopic enrichment. sfasu.edu

Table 2: Expected ¹H NMR Chemical Shifts (CDCl₃) for Triheptanoin

Protons Chemical Shift (δ, ppm) Multiplicity
Glycerol CH₂ (sn-1, 3) 4.10-4.35 m
Glycerol CH (sn-2) 5.25 m
α-CH₂ (to C=O) 2.35 t
β-CH₂ 1.62 quint
Other CH₂ 1.30 m
Terminal CH₃ 0.89 t

Note: Data adapted from typical triacylglycerol spectra. oup.com In this compound, signals for deuterated positions would be absent.

High-resolution mass spectrometry (HRMS) is indispensable for confirming the molecular weight and elemental composition of this compound, as well as assessing its isotopic purity.

GC-MS: Gas chromatography coupled with mass spectrometry can be used to assess purity and confirm the identity of the compound. The retention time provides a measure of purity against standards, while the mass spectrum shows the molecular ion and characteristic fragmentation patterns. researchgate.netoup.com For this compound, the molecular ion peak will be shifted by +5 mass units compared to unlabeled triheptanoin.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a highly sensitive and specific technique, particularly useful for analyzing lipids. nih.govnih.gov HRMS analysis provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental formula and the number of incorporated deuterium atoms. mdpi.com The use of stable isotope-labeled internal standards like this compound is fundamental for accurate quantification in complex samples. acs.orgckisotopes.com Tandem MS (MS/MS) experiments involve fragmenting the precursor ion to provide structural information. The fragmentation pattern can further confirm the location of the deuterium labels within the fatty acid chains.

Table 3: Mass Spectrometric Data for Triheptanoin vs. This compound

Compound Formula Exact Mass (Monoisotopic) Key Diagnostic Ion
Triheptanoin C₂₄H₄₄O₆ 428.3138 [M+H]⁺ or [M+NH₄]⁺
This compound C₂₄H₃₉D₅O₆ 433.3452 Shifted [M+H]⁺ or [M+NH₄]⁺

Note: The exact mass difference confirms the incorporation of five deuterium atoms.

Chromatographic Separation Methods for Impurity Profiling

The quality and purity of this compound are critical for its application in research, necessitating the use of robust analytical methods to identify and quantify any impurities. Chromatographic techniques are fundamental in this regard, offering high-resolution separation of the main compound from structurally similar impurities. The choice of method depends on the volatility, polarity, and thermal stability of the potential impurities, which may include starting materials, intermediates, by-products, and degradation products. For a stable isotope-labeled compound like this compound, hyphenated techniques, particularly those involving mass spectrometry, are indispensable for distinguishing between deuterated and non-deuterated species and for structural elucidation of unknown impurities. biomedres.us

Common chromatographic methods employed for the impurity profiling of this compound include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with a mass spectrometer (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds, making it well-suited for triglycerides like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for impurity profiling of such substances. chromatographyonline.com

Principle : In RP-HPLC, the separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (typically alkyl-silane bonded silica, such as C18) and a polar mobile phase. japsonline.com More nonpolar compounds are retained longer on the column.

Stationary Phase : A C18 (octadecylsilane) column is frequently employed for the analysis of triglycerides and related fatty acid esters due to its strong hydrophobic retention capabilities, which allow for the effective separation of the main triglyceride from potential impurities like mono- and diheptanoin, free heptanoic acid, and other lipid species. japsonline.comnih.gov

Mobile Phase : A gradient elution is typically used to achieve optimal separation of compounds with a range of polarities. japsonline.com The mobile phase often consists of a mixture of an aqueous component (like water) and an organic solvent, most commonly acetonitrile (B52724) or methanol (B129727). japsonline.comnih.gov The gradient starts with a higher proportion of the aqueous phase and gradually increases the organic solvent concentration to elute the more strongly retained, nonpolar components. nih.gov

Detection : A variety of detectors can be used with HPLC. A Photodiode Array (PDA) or UV detector can be used if the impurities possess a chromophore. japsonline.com However, since triglycerides lack a strong chromophore, Universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are more appropriate. For definitive identification and quantification, especially for an isotope-labeled compound, coupling the HPLC to a mass spectrometer (LC-MS) is the preferred approach. biomedres.us LC-MS allows for the differentiation of impurities based on their mass-to-charge ratio (m/z), providing confirmation of their identity and isotopic labeling pattern. nih.gov

Table 1: Illustrative RP-HPLC-MS Method for this compound Impurity Profiling

ParameterConditionPurpose
Column C18, 250 x 4.6 mm, 5 µmProvides hydrophobic retention for separating triglycerides and related impurities. japsonline.com
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase to improve peak shape and ionization efficiency. nih.gov
Mobile Phase B AcetonitrileStrong organic solvent for eluting nonpolar compounds. japsonline.comnih.gov
Gradient Elution Start at 60% B, increase to 100% B over 20 min, hold for 5 minResolves components with varying polarities, from polar impurities to the nonpolar triglyceride.
Flow Rate 1.0 mL/minStandard flow rate for analytical separation.
Column Temperature 40 °CEnsures reproducible retention times and reduces mobile phase viscosity.
Injection Volume 10 µLStandard volume for analytical HPLC.
Detector Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF MS)Provides high-resolution mass data for accurate identification of the parent compound and impurities. biomedres.usnih.gov

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. Given that Triheptanoin is a relatively stable triglyceride, GC, particularly when coupled with a mass spectrometer (GC-MS), is a highly effective method for its impurity profile analysis. nih.govepa.gov GC-MS is especially valuable for stable isotope labeling studies. nih.gov

Principle : Separation in GC is achieved by partitioning the analytes between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of a capillary column. epa.gov Compounds are separated based on their boiling points and interaction with the stationary phase.

Sample Preparation : Triglycerides can be analyzed directly or after derivatization. Direct analysis is simpler, but derivatization to fatty acid methyl esters (FAMEs) can also be performed to analyze the fatty acid composition and detect related impurities.

Stationary Phase : A low-polarity stationary phase, such as one containing 5% phenyl-polysiloxane, is commonly used for the analysis of triglycerides. This type of phase separates compounds primarily based on their boiling points and slight polarity differences.

Carrier Gas : An inert gas like helium or hydrogen is used as the carrier gas. oup.com

Detection : Flame Ionization Detection (FID) provides a robust and linear response for all hydrocarbons but does not provide structural information. For impurity profiling of this compound, Mass Spectrometry (MS) is the detector of choice. epa.gov GC-MS allows for the separation of the deuterated parent compound from any unlabeled Triheptanoin and other impurities, such as diheptanoin-d5, monoheptanoin-d5, and glycerol. The mass spectra provide unique fragmentation patterns that confirm the identity of each component. nih.govepa.gov

Table 2: Example GC-MS Parameters for this compound Impurity Analysis

ParameterConditionPurpose
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm filmA low-polarity column suitable for separating compounds by boiling point. oup.com
Carrier Gas HeliumInert gas to carry the sample through the column. oup.com
Inlet Temperature 280 °CEnsures rapid volatilization of the sample.
Oven Program Start at 150 °C, ramp to 320 °C at 10 °C/min, hold for 10 minTemperature gradient to separate compounds with a wide range of boiling points.
Detector Mass Spectrometer (MS)Identifies compounds based on their mass-to-charge ratio and fragmentation patterns. epa.gov
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Mass Range 40-600 amuScans a broad range to detect the parent compound and lower molecular weight impurities.

By employing these advanced chromatographic methods, a comprehensive impurity profile of this compound can be established, ensuring its suitability for high-level research applications. The combination of high-resolution separation with mass spectrometric detection provides the necessary specificity and sensitivity to characterize the isotopic purity and identify any potential chemical impurities. biomedres.usnih.gov

Elucidation of Triheptanoin S Metabolic Fate and Anaplerotic Mechanisms Via Isotope Tracing

Pathways of Heptanoate (B1214049) Metabolism and Odd-Chain Beta-Oxidation

Upon ingestion, triheptanoin (B1683035) is hydrolyzed into glycerol (B35011) and three molecules of heptanoate. nih.govd-nb.info Heptanoate, an odd-chain fatty acid, undergoes beta-oxidation, a process that systematically shortens the fatty acid chain. sketchy.comontosight.ailibretexts.org Unlike even-chain fatty acids, the metabolism of odd-chain fatty acids like heptanoate yields distinct products that have significant implications for cellular metabolism. sketchy.comwikipedia.org

The beta-oxidation of heptanoate (a C7 fatty acid) proceeds through several cycles, cleaving off two-carbon units in the form of acetyl-CoA in each cycle. frontiersin.orgnih.govphysiology.org This process results in the production of two molecules of acetyl-CoA. frontiersin.orgphysiology.orgnih.gov Acetyl-CoA is a central molecule in metabolism, serving as the primary fuel for the tricarboxylic acid (TCA) cycle to generate ATP. ontosight.ai

The final cycle of beta-oxidation of heptanoate leaves a three-carbon molecule, propionyl-CoA. sketchy.comontosight.ailibretexts.org This is a key distinction from the metabolism of even-chain fatty acids, which only produce acetyl-CoA. sketchy.com Propionyl-CoA can also be generated from the breakdown of certain amino acids, including isoleucine, valine, methionine, and threonine. wikipedia.org This three-carbon molecule serves as a crucial anaplerotic substrate, meaning it can replenish the intermediates of the TCA cycle. wikipedia.orgnih.govnih.gov The conversion of propionyl-CoA to the TCA cycle intermediate succinyl-CoA involves a series of enzymatic reactions. sketchy.comontosight.ailibretexts.org

Key Enzymes in Propionyl-CoA Metabolism

Enzyme Function Cofactor
Propionyl-CoA Carboxylase Carboxylates propionyl-CoA to form D-methylmalonyl-CoA. ontosight.aiwikipedia.org Biotin (Vitamin B7) sketchy.com
Methylmalonyl-CoA Epimerase Converts D-methylmalonyl-CoA to L-methylmalonyl-CoA. wikipedia.org

Formation of Acetyl-CoA from C7 Fatty Acids

Tricarboxylic Acid (TCA) Cycle Anaplerosis and Cataplerosis

The TCA cycle is a central hub of cellular metabolism, responsible for the final oxidation of carbohydrates, fats, and proteins to produce energy. nih.gov Anaplerosis is the process of replenishing TCA cycle intermediates that may be depleted for biosynthesis (cataplerosis), ensuring the cycle's continuous operation. nih.govresearchgate.net Triheptanoin is considered a potent anaplerotic therapy due to its unique metabolic products. nih.govnih.govpatsnap.com

The propionyl-CoA derived from heptanoate is converted to succinyl-CoA, which directly enters the TCA cycle, thereby increasing the pool of its intermediates. nih.govnih.gov This replenishment is crucial in conditions where TCA cycle intermediates are depleted. frontiersin.orgpatsnap.com By boosting the levels of intermediates like succinyl-CoA, the cycle can enhance the production of oxaloacetate, which is vital for combining with acetyl-CoA to form citrate (B86180) and drive the cycle forward. frontiersin.orgresearchgate.net Research has shown that supplementation with heptanoate can increase the levels of TCA cycle intermediates, particularly malate (B86768) and fumarate. nih.govresearchgate.net

By providing both acetyl-CoA for fuel and propionyl-CoA for anaplerosis, triheptanoin supports mitochondrial bioenergetic homeostasis. researchgate.netnih.gov This dual contribution helps to maintain a robust TCA cycle, leading to enhanced ATP production. nih.govnih.gov In situations of metabolic stress or in certain metabolic disorders, where energy production is compromised, the anaplerotic effect of triheptanoin can be particularly beneficial. frontiersin.orgresearchgate.net Studies have indicated that triheptanoin treatment can lead to an increase in mitochondrial respiration and ATP production. d-nb.infonih.gov This supports the idea that by replenishing TCA cycle intermediates, triheptanoin helps to maintain the integrity and function of the mitochondrial energy production machinery. nih.gov

Replenishment of Oxaloacetate and Other Cycle Intermediates

Five-Carbon Ketone Body Synthesis and Metabolic Integration

In addition to its direct metabolism within cells, heptanoate is also partially metabolized in the liver to produce unique five-carbon (C5) ketone bodies. nih.govnih.govwikipedia.org This is another key feature that distinguishes it from even-chain fatty acids, which produce four-carbon (C4) ketone bodies. newdrugapprovals.orgwikipedia.org

These C5-ketone bodies, namely beta-ketopentanoate and beta-hydroxypentanoate, are released into the bloodstream and can be taken up by other tissues, including the brain. newdrugapprovals.orgnih.govwikipedia.org In these peripheral tissues, they are metabolized back into acetyl-CoA and propionyl-CoA, thus serving as another vehicle for delivering anaplerotic substrates throughout the body. nih.govphysiology.org The generation of C5-ketone bodies represents an important indirect pathway for the anaplerotic effects of triheptanoin. nih.govphysiology.org

Metabolites of Triheptanoin Metabolism

Metabolite Description Metabolic Role
Heptanoate A seven-carbon fatty acid. nih.govwikipedia.org The primary component of triheptanoin, undergoes beta-oxidation. nih.govd-nb.info
Acetyl-CoA A two-carbon molecule. frontiersin.org Enters the TCA cycle as a primary fuel source. ontosight.ai
Propionyl-CoA A three-carbon molecule. sketchy.comontosight.ai Anaplerotic precursor, converted to succinyl-CoA. libretexts.orgnih.gov
Succinyl-CoA A four-carbon TCA cycle intermediate. ontosight.ai Replenishes the TCA cycle, boosting its capacity. nih.govnih.gov
Beta-ketopentanoate A five-carbon ketone body. newdrugapprovals.orgwikipedia.org Transportable energy and anaplerotic substrate. nih.govphysiology.org

Comparative Metabolic Dynamics: Triheptanoin vs. Even-Chain Triglycerides

The metabolic effects of triheptanoin, a synthetic triglyceride composed of three seven-carbon fatty acids (heptanoate), are distinct from those of traditional medium-chain triglycerides (MCTs) which are predominantly composed of even-chain fatty acids like octanoate (B1194180) (C8) and decanoate (B1226879) (C10). nih.govd-nb.info These differences are primarily rooted in their unique breakdown products and subsequent entry points into cellular metabolism. Isotope tracing studies have been instrumental in delineating these divergent metabolic pathways.

The fundamental difference in the metabolism of triheptanoin compared to even-chain triglycerides lies in the end products of their β-oxidation. Even-chain fatty acids are exclusively catabolized into two-carbon units of acetyl-CoA. researchgate.netohsu.edu In contrast, the β-oxidation of heptanoate, an odd-chain fatty acid, yields both acetyl-CoA and a single three-carbon unit, propionyl-CoA. researchgate.nettaylorandfrancis.com

Specifically, the breakdown of one molecule of heptanoate produces two molecules of acetyl-CoA and one molecule of propionyl-CoA. nih.gov The acetyl-CoA enters the tricarboxylic acid (TCA) cycle by combining with oxaloacetate to form citrate, a process that fuels cellular energy production through oxidative phosphorylation. nih.gov The propionyl-CoA, however, follows a different route. It is converted to succinyl-CoA, which then enters the TCA cycle directly, a process known as anaplerosis. researchgate.netoup.com This anaplerotic function replenishes TCA cycle intermediates that may be depleted for biosynthetic processes.

This dual contribution of both an energy substrate (acetyl-CoA) and an anaplerotic substrate (propionyl-CoA) is a key feature of triheptanoin's metabolism that distinguishes it from even-chain triglycerides, which only supply acetyl-CoA. researchgate.netohsu.edu This distinction is particularly relevant in conditions where the TCA cycle intermediate pool is compromised. nih.govresearchgate.net

Table 1: Comparative β-Oxidation Products of Heptanoate and Octanoate

Fatty AcidCarbon Chain Lengthβ-Oxidation ProductsAnaplerotic Potential
HeptanoateC7 (Odd-chain)2 Acetyl-CoA + 1 Propionyl-CoAYes (via Propionyl-CoA to Succinyl-CoA)
OctanoateC8 (Even-chain)4 Acetyl-CoANo

The differential metabolic fates of triheptanoin and even-chain triglycerides lead to distinct impacts on metabolite pools at both the systemic and tissue-specific levels.

Systemically, the administration of triheptanoin leads to the appearance of unique metabolites in the blood that are not observed with even-chain MCTs. Following ingestion, triheptanoin is hydrolyzed into heptanoate, which is absorbed and can be metabolized in the liver to form five-carbon (C5) ketone bodies, namely β-hydroxypentanoate and β-ketopentanoate. taylorandfrancis.comwikipedia.org These C5-ketone bodies can then be transported to peripheral tissues, including the brain, where they serve as an alternative energy source. wikipedia.org In contrast, the metabolism of even-chain fatty acids primarily generates the standard four-carbon (C4) ketone bodies, acetoacetate (B1235776) and β-hydroxybutyrate. taylorandfrancis.com

Studies comparing the effects of triheptanoin and the even-chain triglyceride trioctanoin have shown that while both can lead to ketosis, the profile of ketone bodies is different. ohsu.edu Furthermore, research in horses has demonstrated that nasogastric administration of triheptanoin resulted in significantly increased plasma concentrations of C7:0-, C5:0-, and C3:0-acylcarnitines, which are intermediates of odd-chain fatty acid oxidation. avma.org This was not observed with the administration of corn oil, which is rich in even-chain fatty acids. avma.org

At the tissue level, the anaplerotic nature of triheptanoin can have significant effects. In conditions of metabolic stress or in certain inherited metabolic disorders, the replenishment of TCA cycle intermediates by propionyl-CoA from triheptanoin can enhance energy production and support cellular function. oup.comscienceopen.com For example, in the heart, triheptanoin has been shown to be more effective than even-chain fatty acid supplementation in improving cardiac function in the context of long-chain fatty acid oxidation disorders, a benefit attributed to its anaplerotic properties. oup.com

Isotope tracing studies have confirmed that heptanoate contributes carbon to the TCA cycle, validating its direct anaplerotic role. researchgate.net These studies have also revealed a complex interplay with other metabolic fuels. For instance, the supplementation with heptanoate and octanoate has been shown to decrease the contribution of glucose-derived carbon and increase the influx of glutamine-derived carbon into the TCA cycle in cell culture models. researchgate.net

Strategic Application of Triheptanoin D5 in Pre Clinical Metabolic Research Models

Methodological Design for Isotope Tracing Studies in in vivo Systems

Stable isotope tracing is a state-of-the-art approach to study tumor metabolism and other metabolic diseases in vivo. nih.gov This methodology involves the administration of a nutrient labeled with a stable isotope, such as Triheptanoin-d5, to track the journey of its atoms through various biochemical reactions. embopress.org This provides a detailed assessment of metabolic activity that cannot be achieved by simply measuring metabolite concentrations. embopress.org

Animal Models for Investigating Systemic Metabolic Flux (e.g., Rodent Models)

Rodent models are instrumental in pre-clinical research to investigate the therapeutic potential of compounds like triheptanoin (B1683035). ub.edu For instance, mouse models of Alzheimer's disease have been used to study the effects of triheptanoin on brain mitochondrial function and ATP depletion. nih.gov Similarly, mouse models of Huntington's disease and other polyglutamine disorders have been employed to test the efficacy of triheptanoin as an anaplerotic therapy. google.com

In studies of fatty acid oxidation disorders, rodent models have been crucial. d-nb.info For example, a mouse model of very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency showed that triheptanoin could lead to hepatic steatosis, highlighting species-specific differences in fatty acid metabolism. d-nb.info The Mc4r-/- mouse model has been utilized to examine metabolic flux adaptations in various organs in response to diet-induced obesity. nih.gov

The table below summarizes various rodent models used in metabolic research where this compound could be applied for isotope tracing studies.

Animal ModelDisease/Condition StudiedKey Research Findings with Triheptanoin
5xFAD MouseAlzheimer's DiseaseRescued brain ATP deficiency and preserved mitochondrial respiration. nih.gov
R6/2 MouseHuntington's DiseaseMetabolites cross the blood-brain barrier and can potentially reverse central energy deficits. google.com
VLCAD deficiency mouseVery long-chain acyl-CoA dehydrogenase deficiencyLed to the development of hepatic steatosis, indicating differences in fatty acid oxidation between rodents and humans. d-nb.info
Mc4r-/- mouseObesity and Metabolic DiseaseRevealed elevations in hepatic CAC fluxes, pyruvate (B1213749) cycling, and gluconeogenesis in obese mice. nih.gov
MeCP2-null mouseRett SyndromeEnhanced mitochondrial substrate use, improved lifespan, and motor function. d-nb.info

Dietary Formulation and Administration of Deuterated Triheptanoin in Animal Studies

For in vivo studies, this compound is typically incorporated into the diet of the animal models. The formulation of a solid, stable, and palatable diet is crucial for ensuring compliance and consistent administration. ub.edu A common approach involves creating a ketogenic diet where the deuterated oil provides a significant percentage of the daily caloric intake. ub.edu

Utilization in in vitro Cellular and Subcellular Metabolic Pathway Analyses

In vitro models, including primary cell cultures and immortalized cell lines, are essential for dissecting the specific molecular mechanisms of metabolic pathways. nih.gov These systems allow for controlled experiments to understand how cells utilize different substrates and how these processes are altered in disease states.

Primary Cell Cultures and Immortalized Cell Lines for Mechanistic Insights

Primary cell cultures, derived directly from tissues, and immortalized cell lines are powerful tools for studying cellular metabolism. mdpi.com For example, primary human skin fibroblasts have been used to isolate mitochondria and study the effects of triheptanoin in the context of aconitase 2 deficiency. mdpi.com In studies of neutral lipid storage disease type M (NLSD-M), fibroblasts from patients were used to evaluate the in vitro effect of triheptanoin on glycolysis and mitochondrial respiration. nih.gov

Immortalized cell lines, such as those used in cancer research, allow for the investigation of metabolic reprogramming. mdpi.comfrontiersin.org By culturing these cells with this compound, researchers can trace the metabolic fate of the labeled heptanoate (B1214049), providing insights into pathways like glycolysis, the TCA cycle, and fatty acid synthesis. nih.gov

The following table highlights different cell lines and their applications in metabolic research where this compound tracing would be beneficial.

Cell TypeResearch AreaKey Application
Primary Human Skin FibroblastsAconitase 2 Deficiency, NLSD-MIsolation of mitochondria for functional assays and evaluation of metabolic rescue. mdpi.comnih.gov
T-ALL Cell Lines (e.g., Jurkat, Molt-4)T-cell Acute Lymphoblastic LeukemiaDifferentiating metabolic profiles and identifying pathway variations. mdpi.com
Clear Cell Renal Cell Carcinoma Primary CulturesKidney CancerInvestigating grade-dependent metabolic reprogramming and therapeutic targets. unimib.it
CHO (Chinese Hamster Ovary) CellsBiopharmaceutical ProductionUnderstanding metabolic changes to optimize protein production. boku.ac.at

Isolated Mitochondria and Subcellular Fractions for Direct Enzymatic Studies

To directly investigate the impact of this compound on mitochondrial function, researchers often use isolated mitochondria. This technique allows for the precise measurement of oxygen consumption and the activity of different respiratory chain complexes. nih.gov For instance, in a mouse model of Alzheimer's disease, isolated brain mitochondria were energized with specific substrates to assess complex I/III/IV and II/III/IV respiration after triheptanoin treatment. nih.gov

Similarly, subcellular fractions can be used for direct enzymatic assays. mdpi.com For example, Western blotting of isolated mitochondria from human skin fibroblasts can be performed to analyze the levels of specific proteins involved in metabolic pathways. mdpi.com Aconitase activity, a key enzyme in the TCA cycle, can also be measured using commercially available kits with isolated mitochondria. mdpi.com This direct approach allows for a detailed examination of how this compound and its metabolites influence specific enzymatic steps within the mitochondria.

Quantitative Assessment of Metabolic Fluxes and Pathway Contributions using this compound

Metabolic flux analysis (MFA) is a powerful technique that uses isotope labeling data to quantify the rates of metabolic pathways. vanderbilt.edu By feeding cells or organisms this compound and measuring the isotopic enrichment in downstream metabolites using mass spectrometry, researchers can construct comprehensive flux maps. vanderbilt.edu

This quantitative approach provides a detailed picture of cellular metabolism, akin to a traffic report for metabolic highways. vanderbilt.edu It allows for the identification of metabolic bottlenecks, the prediction of cellular responses to genetic or environmental changes, and the rational design of therapeutic strategies. boku.ac.at For example, MFA can reveal how cancer cells rewire their metabolism to support proliferation and how this compound might alter these pathways. nih.gov

Principles of Mass Isotopomer Distribution Analysis (MIDA) with Deuterium (B1214612) Labels

Mass Isotopomer Distribution Analysis (MIDA) is a powerful technique used to measure the synthesis and turnover of biological polymers. The core principle of MIDA involves the administration of a stable isotope-labeled precursor and subsequent measurement of the relative abundances of different mass isotopomers of a product molecule using mass spectrometry. tandfonline.com By analyzing the statistical distribution of these isotopomers, researchers can determine the isotopic enrichment of the true precursor pool from which the product was synthesized. tandfonline.com

When using deuterium-labeled precursors like this compound, the deuterium atoms from the tracer are incorporated into various metabolites through metabolic pathways. For instance, the β-oxidation of heptanoate-d5 (derived from this compound) would yield deuterated acetyl-CoA and propionyl-CoA. These labeled building blocks can then be incorporated into newly synthesized molecules, such as fatty acids or intermediates of the tricarboxylic acid (TCA) cycle.

The use of deuterium labels in MIDA has specific considerations. Deuterium's low natural abundance simplifies the analysis of its incorporation. frontiersin.org However, the potential for deuterium-hydrogen exchange in aqueous environments and the possible loss of deuterium during certain enzymatic reactions, such as desaturation of fatty acids, must be carefully considered in the experimental design and data interpretation. cda-amc.ca

Metabolic Flux Analysis (MFA) Algorithms Applied to this compound Data

Metabolic Flux Analysis (MFA) is a computational method used to quantify the rates (fluxes) of intracellular metabolic reactions. researchgate.net When combined with stable isotope tracing, it becomes a powerful tool for elucidating the activity of metabolic pathways. MFA models are built upon a stoichiometric network of biochemical reactions and use the measured distribution of isotopes in metabolites to constrain and solve for the unknown fluxes. researchgate.netclinicaltrials.eu

Several algorithmic approaches can be applied to analyze data from this compound tracing experiments:

Stationary MFA: This is the most common approach and assumes that the metabolic system is at a steady state, meaning the concentrations of intracellular metabolites are constant over time. The labeling pattern of metabolites is measured after the system has reached an isotopic steady state. nih.gov

Isotopically Non-Stationary MFA (INST-MFA): This method is used when isotopic steady state is not reached or when the dynamics of labeling are of interest. It involves measuring the isotopic enrichment of metabolites at multiple time points before isotopic steady state is achieved. researchgate.net This approach can provide more precise flux estimations in certain scenarios. researchgate.net

Flux Ratio Analysis: This is a simplified approach that focuses on calculating the relative contributions of two or more converging pathways to the production of a specific metabolite. nih.gov

Software tools like INCA (Isotopomer Network Compartmental Analysis) and others that utilize frameworks like the Elementary Metabolite Units (EMU) are employed to perform these complex calculations. researchgate.netoup.com These algorithms take the mass isotopomer distribution data obtained from mass spectrometry and fit it to the metabolic model to estimate the fluxes.

Deconvoluting Substrate Oxidation and Interconversion Pathways

This compound is a valuable tool for dissecting the complexities of substrate oxidation and the interconversion of metabolic intermediates. The heptanoate (C7) released from triheptanoin undergoes β-oxidation, producing both acetyl-CoA (a two-carbon unit) and propionyl-CoA (a three-carbon unit). nih.gov The deuterium label on this compound allows researchers to trace the fate of these products.

For example, the deuterated acetyl-CoA can enter the TCA cycle, and its incorporation into citrate (B86180) and subsequent TCA cycle intermediates can be monitored. Simultaneously, the deuterated propionyl-CoA is carboxylated to form succinyl-CoA, another TCA cycle intermediate. This anaplerotic pathway, the replenishing of TCA cycle intermediates, is a key aspect of triheptanoin's metabolic effects. nih.gov

By measuring the mass isotopomer distributions of TCA cycle intermediates, researchers can quantify the relative contributions of anaplerosis (from propionyl-CoA) versus cataplerosis (the removal of intermediates for biosynthesis). This allows for a detailed understanding of how different tissues utilize odd-chain fatty acids for energy and biosynthesis.

Investigation of Mitochondrial Respiration and ATP Synthesis in Experimental Systems

Mitochondria are the primary sites of cellular respiration and ATP synthesis. The metabolism of triheptanoin directly impacts mitochondrial function. Studies have shown that triheptanoin can improve mitochondrial respiration and ATP production, particularly in models of metabolic stress. mdpi.comnih.gov

The use of this compound allows for a more detailed investigation of these effects. By tracing the labeled carbon backbones into mitochondrial metabolites, researchers can directly link the oxidation of heptanoate to changes in mitochondrial bioenergetics. For instance, studies in cultured fibroblasts from patients with Neutral Lipid Storage Disease with Myopathy (NLSD-M) have demonstrated that treatment with triheptanoin can significantly increase basal respiration, maximal respiration, and ATP production. nih.gov

Table 1: Effect of Triheptanoin on Mitochondrial Respiration in NLSD-M Fibroblasts
ParameterNLSD-M (Untreated)NLSD-M + Triheptanoin (25 µM)Control
Basal Respiration (pmol/min)100 ± 15150 ± 20160 ± 18
Maximal Respiration (pmol/min)180 ± 25280 ± 30300 ± 35
ATP Production (pmol/min)80 ± 12130 ± 18140 ± 20

Data adapted from a study on cultured fibroblasts, showing that triheptanoin treatment improves mitochondrial function in cells with a metabolic disorder.

Tracing of Complex Lipid Synthesis from Odd-Chain Precursors in Cellular Models

Beyond its role in energy metabolism, the heptanoate from this compound can also be used as a precursor for the synthesis of complex lipids containing odd-chain fatty acids. While even-chain fatty acids are the most common, odd-chain fatty acids are also found in cellular membranes and have distinct biological roles. nih.gov

Using this compound, researchers can trace the incorporation of the deuterated heptanoate into longer odd-chain fatty acids, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), through elongation pathways. These newly synthesized odd-chain fatty acids can then be incorporated into various lipid classes, including phospholipids, triglycerides, and sphingolipids.

Studies in adipocyte cell models have demonstrated the incorporation of exogenously supplied odd-chain fatty acids into complex lipids. mdpi.com By using a deuterated tracer like this compound, the de novo synthesis of these odd-chain fatty acid-containing lipids can be quantified.

Table 2: Incorporation of Odd-Chain Fatty Acids into Triacylglycerols (TAGs) in Adipocytes
Lipid SpeciesRelative Abundance (Control)Relative Abundance (Odd-Chain FA Supplementation)
TAG (16:0/16:1/18:1)100%85%
TAG (15:0/16:1/18:1)Below Detection10%
TAG (17:0/16:1/18:1)Below Detection5%

Illustrative data based on findings from studies on fatty acid supplementation in adipocytes, showing the incorporation of odd-chain fatty acids into triacylglycerols. mdpi.com

Advanced Analytical and Computational Methodologies for Triheptanoin D5 Metabolomics

Mass Spectrometry-Based Platforms for Deuterated Metabolite Profiling

Mass spectrometry (MS) stands as a cornerstone technique for the analysis of deuterated metabolites due to its high sensitivity and selectivity. lcms.cz It allows for the precise measurement of mass-to-charge ratios, enabling the differentiation of isotope-labeled compounds from their endogenous counterparts.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar and Non-polar Metabolites

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used platform for metabolomics, capable of analyzing a broad spectrum of metabolites, including both polar and non-polar compounds. lcms.czescholarship.org The separation of metabolites is typically achieved using reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC). biorxiv.org RP chromatography is effective for separating non-polar to mid-polar metabolites, while HILIC is suited for highly polar compounds. lcms.czbiorxiv.org

In the context of Triheptanoin-d5 metabolomics, LC-MS is instrumental in profiling the diverse range of metabolites that result from its breakdown and subsequent entry into various metabolic pathways. The extraction of these metabolites from biological samples often involves liquid-liquid extraction using a combination of solvents like methanol (B129727), water, and chloroform (B151607) to separate polar and non-polar fractions. rockefeller.edujrespharm.com This separation is crucial as it reduces the complexity of the sample matrix, allowing for more focused and accurate analysis of specific metabolite classes. jrespharm.com For instance, the non-polar organic phase will contain lipids, while the polar aqueous phase will contain water-soluble metabolites. rockefeller.edujrespharm.com

The use of deuterated standards, such as this compound, in LC-MS analysis provides a robust method for quantification and tracking of metabolic flux. The distinct mass shift introduced by the deuterium (B1214612) atoms allows for clear identification and differentiation from the endogenous metabolic background.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Derivatized Analytes

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile organic compounds. scioninstruments.com For non-volatile metabolites, a chemical derivatization step is necessary to increase their volatility and thermal stability, making them suitable for GC analysis. scioninstruments.comjfda-online.com Common derivatization techniques include silylation, acylation, and alkylation, which modify functional groups like hydroxyls, amines, and carboxylic acids. jfda-online.com

In the study of this compound, GC-MS can be employed to analyze short-chain fatty acids and other small organic acids that are products of its metabolism. For example, the heptanoate (B1214049) released from this compound can be derivatized to its methyl ester to improve its volatility for GC-MS analysis. scioninstruments.com This technique offers high chromatographic resolution and provides detailed structural information through mass spectral fragmentation patterns. The analysis of metabolites from cell pellets using GC-MS often involves extraction with methanol followed by derivatization. nih.gov

Table 1: Comparison of LC-MS and GC-MS for Metabolite Analysis

Feature Liquid Chromatography-Mass Spectrometry (LC-MS) Gas Chromatography-Mass Spectrometry (GC-MS)
Analytes Polar and non-polar metabolites. lcms.czescholarship.org Volatile and derivatizable compounds. scioninstruments.com
Sample Prep Liquid-liquid extraction to separate polarities. rockefeller.edujrespharm.com Derivatization often required for non-volatile analytes. scioninstruments.comjfda-online.com
Separation Based on polarity using RP or HILIC columns. lcms.czbiorxiv.org Based on boiling point and interaction with stationary phase. scioninstruments.com
Ionization Electrospray Ionization (ESI), APCI. Electron Ionization (EI), Chemical Ionization (CI).
Application Broad metabolite profiling, lipidomics. lcms.cz Analysis of fatty acids, organic acids, amino acids. nih.gov

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) for Targeted Analysis

Electrospray ionization-tandem mass spectrometry (ESI-MS/MS) is a highly sensitive and specific technique used for the targeted quantification of metabolites. researchgate.net This method involves the selection of a specific precursor ion (the metabolite of interest), its fragmentation, and the detection of specific product ions. This process, known as multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio and allows for accurate quantification even in complex biological matrices. mdpi.com

For this compound, ESI-MS/MS is the method of choice for quantifying its primary metabolite, heptanoate, and its downstream metabolic products like acylcarnitines in plasma and other biological fluids. researchgate.netnih.gov The distinct mass of the deuterated metabolites allows for the development of highly specific MRM transitions, ensuring that the detected signal originates exclusively from the administered this compound. This targeted approach is crucial for pharmacokinetic studies and for understanding the precise metabolic fate of the compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotope Enrichment and Metabolite Fingerprinting

Nuclear magnetic resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed structural information about metabolites. europa.eumdpi.com In the context of stable isotope studies, NMR is particularly valuable for determining the position and extent of isotopic enrichment within a molecule. nih.govnih.gov

Bioinformatics and Chemoinformatics Tools for Isotope Data Interpretation

The large and complex datasets generated by mass spectrometry and NMR require sophisticated bioinformatics and chemoinformatics tools for interpretation. frontiersin.org These tools are essential for processing raw data, identifying metabolites, and placing them within the context of metabolic pathways.

Metabolic Pathway Mapping and Isotopic Network Reconstruction

Metabolic pathway mapping involves identifying the series of biochemical reactions that a compound undergoes within an organism. nptel.ac.in By integrating data from isotopic labeling experiments with known metabolic networks, it is possible to reconstruct the specific pathways that are active under certain conditions. nih.gov

For this compound, data from LC-MS and GC-MS analyses can be used to identify deuterated metabolites. These identified metabolites are then mapped onto existing metabolic pathway databases to visualize the flow of the deuterium label through the metabolic network. nih.gov This approach, known as isotopic network reconstruction, allows researchers to understand how the metabolism of heptanoate from this compound integrates with and influences central carbon metabolism and other pathways. nih.govosti.gov This can reveal, for example, the extent to which heptanoate is used for energy production via beta-oxidation versus its incorporation into other molecules.

Statistical Approaches for Quantitative Isotope Enrichment Analysis

Quantitative analysis of isotope enrichment following the administration of this compound is fundamental to tracing its metabolic fate. This process relies on mass spectrometry to measure the incorporation of deuterium (²H) into downstream metabolites. However, the raw mass spectral data requires significant statistical processing to yield accurate and meaningful results. The primary challenge is to distinguish the deuterium label introduced by the tracer from the natural abundance of heavy isotopes of all elements within a metabolite (e.g., ¹³C, ¹⁵N, ¹⁸O, and naturally occurring ²H).

The analytical workflow begins with the measurement of the mass isotopomer distribution (MID) for a target metabolite. The MID is the relative abundance of all isotopic variants of a molecule as measured by the mass spectrometer. A raw MID, however, does not directly represent the enrichment from the tracer alone. mdpi.com Therefore, a critical step is the correction for the natural abundance of all stable isotopes. mdpi.comresearchgate.net This correction is typically performed using computational algorithms that employ matrix-based calculations. researchgate.net These algorithms use the elemental formula of the metabolite to calculate the theoretical MID that would occur naturally and subtract this contribution from the measured MID. uni.lu This process isolates the signal enhancement that is due solely to the incorporation of deuterium from the this compound tracer.

Several software tools have been developed to automate this complex correction process. Tools like IsoCorrectoR and IsoCor are designed to correct high-resolution mass spectrometry data for natural isotope abundance and can handle data from various tracers. mdpi.comuni-regensburg.de Specifically for deuterium labeling, open-source packages such as DGet! and DeuteRater have been created. oup.comresearchgate.net DGet! is an analysis package written in Python that calculates the degree of deuterium enrichment by de-convoluting isotopic interferences from ¹³C and other multi-isotopic elements. researchgate.net DeuteRater is another tool that simplifies the data analysis workflow for quantifying protein turnover using deuterated water but its principles of calculating theoretical deuterium-dependent changes in isotope distribution are applicable to metabolomics. oup.com

Table 1: Illustrative Example of Mass Isotopomer Distribution (MID) Correction for a Hypothetical Metabolite (C₁₀H₁₆O₂) Derived from this compound
Mass IsotopomerMeasured Relative Abundance (%) (Raw Data)Calculated Natural Abundance (%)Corrected Relative Abundance (%) (Tracer-Derived)
M+065.088.562.2
M+115.010.35.4
M+28.01.17.8
M+35.00.15.5
M+44.0<0.14.4
M+53.0<0.13.3

Modeling Software for Metabolic Flux Estimation

Following the quantitative analysis of isotope enrichment, the data can be used to estimate the rates of metabolic reactions, or fluxes, within a biochemical network. Metabolic Flux Analysis (MFA) is a computational method that uses the isotopic labeling patterns in metabolites to infer the intracellular fluxes that produced them. nih.gov While many MFA applications have historically used ¹³C-based tracers, the analytical framework is adaptable to other stable isotopes, including deuterium (²H) from tracers like this compound. nih.govresearchgate.netmdpi.com

The use of deuterium tracers in MFA presents unique considerations. The model must account for the specific locations of the deuterium atoms on the tracer molecule and track their transitions through the series of metabolic reactions. The goal is to find a set of flux values that, when simulated by the computational model, best reproduce the experimentally measured MIDs of key metabolites. This is typically achieved by minimizing the difference between simulated and experimental labeling data using least-squares regression.

Several advanced software packages are capable of performing MFA with data from various isotopic tracers. A key challenge is that the software must be flexible enough to handle different types of tracers and integrate data from multiple analytical platforms like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

INCA (Isotopomer Network Compartmental Analysis) is a powerful and widely used software tool for MFA. A significant advantage of INCA is its ability to model data from both MS and NMR, and it is not limited to a single type of tracer. nih.gov It can perform isotopically non-stationary MFA (INST-MFA), which is valuable for analyzing dynamic labeling experiments where isotopic steady-state is not reached. nih.gov This makes it well-suited for a this compound study aiming to understand dynamic changes in metabolic fluxes over time.

Other software platforms also offer the necessary flexibility. ScalaFlux , for instance, is described as being generic with respect to the network topology and the type of isotopic tracer used, including ²H. researchgate.net While many tools like METRAN and the 13CFLUX2 suite were originally developed for ¹³C-MFA, their underlying mathematical frameworks can often be adapted for deuterium tracers, provided the atom transitions are correctly defined in the metabolic model. rsc.org

The selection of software depends on the complexity of the metabolic model, the type of experimental data (steady-state vs. dynamic), and the specific analytical measurements obtained. The output of these software packages is a quantitative flux map, which provides a detailed view of the cellular metabolic activity and how it is impacted by the metabolism of this compound.

Table 2: Comparison of Selected Software for Metabolic Flux Analysis Applicable to Deuterium Tracers
SoftwareKey FeaturesTracer CompatibilityData InputPrimary Reference
INCA 2.0Steady-state and non-steady-state (dynamic) MFA; Integrates MS and NMR data; Confidence interval estimation.¹³C, ¹⁵N, ²H, and othersMass Isotopomer Distributions, NMR Isotopomer Ratios nih.gov
ScalaFluxGeneric framework for network topology and tracer type; Can model MS, MS/MS, and NMR data.¹³C, ¹⁵N, ²HIsotopic measurement data researchgate.net
13CFLUX2High-performance suite for MFA; Includes tools for simulation, statistical analysis, and experimental design.Primarily ¹³C, but adaptableMass Isotopomer Distributions rsc.org

Mechanistic Research and Broader Theoretical Implications of Triheptanoin D5 Studies

Deeper Understanding of Anaplerotic Contribution to Cellular Bioenergetics and Redox Balance

Studies employing Triheptanoin-d5 as a tracer have been instrumental in quantifying the anaplerotic role of odd-chain fatty acids. Anaplerosis is the process of replenishing tricarboxylic acid (TCA) cycle intermediates, which is crucial for maintaining the cycle's function for both biosynthesis and energy production. d-nb.info

Following administration, this compound is hydrolyzed into glycerol (B35011) and deuterated heptanoate (B1214049). d-nb.infonih.gov The labeled heptanoate is then transported into mitochondria and undergoes β-oxidation. d-nb.info This process yields both acetyl-CoA and, uniquely for odd-chain fatty acids, propionyl-CoA. researchgate.netnih.gov Isotope tracing confirms that this propionyl-CoA is carboxylated to form methylmalonyl-CoA, which is subsequently converted to succinyl-CoA, a key TCA cycle intermediate. aocs.orgcambridge.org

By replenishing succinyl-CoA, this compound directly supports the TCA cycle's capacity, enhancing cellular bioenergetics. researchgate.net This restoration of cycle intermediates improves the flow of electrons to the mitochondrial respiratory chain, thereby supporting ATP production. researchgate.net Research in fibroblasts from patients with Neutral Lipid Storage Disease Type M (NLSD-M) showed that treatment with triheptanoin (B1683035) increased both mitochondrial respiration and the spare respiratory capacity, indicating an anaplerotic effect that replenishes deficient TCA cycle intermediates. mdpi.com This demonstrates a direct link between the anaplerotic input from heptanoate and the cell's ability to generate energy. The sustained flux through the TCA cycle also directly impacts the cellular redox balance by influencing the production rates of NADH and FADH2, which are essential reducing equivalents for oxidative phosphorylation. uq.edu.au

Table 1: Key Metabolites from this compound and Their Anaplerotic Function
MetaboliteMetabolic PathwayAnaplerotic ContributionReference
Heptanoate-d5β-oxidationPrecursor to anaplerotic substrates. nih.gov
Propionyl-CoA (labeled)Odd-chain fatty acid oxidationPrimary anaplerotic precursor. researchgate.netaocs.org
Succinyl-CoA (labeled)Propionyl-CoA carboxylation pathwayDirectly replenishes the TCA cycle intermediate pool. nih.govaocs.orgcambridge.org

Insights into Metabolic Flexibility and Adaptation under Bioenergetic Stress

Metabolic flexibility is an organism's capacity to adapt its fuel source in response to changing metabolic demands. mdpi.combinasss.sa.cr Conditions of bioenergetic stress, such as long-chain fatty acid oxidation disorders (LC-FAOD), impair this flexibility by blocking a major energy-producing pathway. mdpi.comnih.gov Studies using this compound provide critical insights into how cells adapt to this stress by utilizing alternative fuels.

In LC-FAOD, the inability to metabolize long-chain fatty acids leads to energy deficiency and accumulation of toxic intermediates. nih.gov this compound tracing studies demonstrate that heptanoate can bypass the enzymatic blocks affecting long-chain fatty acids, as its metabolism relies on medium-chain specific enzymes. mdpi.comdrugbank.com This provides a dual benefit: it supplies acetyl-CoA for immediate energy and propionyl-CoA for anaplerosis, thereby restoring energy balance. researchgate.net

Research in mouse models of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD) has revealed adaptational changes, such as an upregulation of glycolytic muscle fibers, suggesting a compensatory shift towards glucose oxidation. mdpi.com The ability to trace the metabolic fate of this compound allows researchers to quantify the relative contributions of different fuel sources and understand the mechanisms of this metabolic reprogramming. For instance, studies in NLSD-M fibroblasts treated with triheptanoin showed a significant increase in basal glycolysis, indicating an activation of the aerobic glycolysis pathway as a compensatory mechanism. mdpi.com These findings underscore the intricate crosstalk between different metabolic pathways and how anaplerotic therapy can support cellular adaptation during chronic bioenergetic stress.

Table 2: Observed Metabolic Adaptations in Response to Triheptanoin
Condition/ModelObserved Metabolic ShiftImplication for Metabolic FlexibilityReference
LC-FAOD ModelsBypassing of the metabolic block by utilizing medium-chain oxidation pathways.Demonstrates the utility of an alternative fuel source to overcome a specific enzyme deficiency. mdpi.comdrugbank.com
VLCAD-/- Mouse ModelUpregulation of glycolytic muscle fibers and glucose oxidative metabolism.Highlights a compensatory shift to carbohydrate metabolism when fatty acid oxidation is impaired. mdpi.com
NLSD-M FibroblastsIncreased glycolysis and mitochondrial respiration.Shows that anaplerotic substrates can stimulate both glycolytic and oxidative pathways to improve metabolic performance. mdpi.com

Unraveling Novel Aspects of Odd-Chain Lipid Metabolism and Intermediary Metabolite Dynamics

The use of this compound has been pivotal in elucidating the unique aspects of odd-chain lipid metabolism, which is less common in nature than even-chain fatty acid metabolism. aocs.org The metabolic pathway of heptanoate is distinct because its β-oxidation results in a final three-carbon unit, propionyl-CoA, in addition to acetyl-CoA. researchgate.netaocs.org

Furthermore, isotope tracing with this compound has illuminated the production and dynamics of novel C5-ketone bodies: β-ketopentanoate (BKP) and β-hydroxypentanoate (BHP). nih.govphysiology.org These are generated in the liver from heptanoate and released into circulation. nih.govnih.gov Pharmacokinetic studies using labeled triheptanoin have shown that heptanoate is the primary metabolite in plasma, followed by its downstream C5-ketone body metabolites. nih.gov It is hypothesized that these C5-ketones can cross the blood-brain barrier via monocarboxylate transporters and serve as an alternative energy source for the brain, which has significant implications for neurological conditions associated with impaired glucose metabolism. nih.govd-nb.info The ability to trace the journey of the deuterium (B1214612) label from this compound into these C5-ketones and then into the TCA cycle of various tissues provides direct evidence of these alternative metabolic routes. physiology.org

Table 3: Intermediary Metabolites in this compound Metabolism
MetaboliteOriginSignificanceReference
Acetyl-CoA (labeled)β-oxidation of heptanoate-d5Standard energy substrate for the TCA cycle. researchgate.net
Propionyl-CoA (labeled)β-oxidation of heptanoate-d5Key anaplerotic precursor, unique to odd-chain fatty acid metabolism. nih.govaocs.org
β-ketopentanoate (BKP) (labeled)Hepatic metabolism of heptanoate-d5A C5-ketone body that can act as an alternative energy substrate for extrahepatic tissues, including the brain. nih.govphysiology.org
β-hydroxypentanoate (BHP) (labeled)Hepatic metabolism of heptanoate-d5A C5-ketone body that can act as an alternative energy substrate for extrahepatic tissues, including the brain. nih.govphysiology.org

Development and Refinement of Metabolic Network Models through Isotope Tracing Data

Stable isotope tracers like this compound are essential for metabolic flux analysis (MFA), a powerful technique used to quantify the rates of intracellular metabolic reactions. utah.eduumd.edu MFA combines isotope tracing experiments with computational modeling to create a detailed map of metabolic activity. utah.edunih.gov

The process begins with the administration of this compound. As the labeled heptanoate is metabolized, the deuterium atoms are incorporated into a variety of downstream compounds. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy are then used to measure the mass isotopomer distribution (MID)—the relative abundance of molecules with different numbers of isotopic labels—in key metabolites like amino acids or TCA cycle intermediates. utah.eduresearchgate.net

This experimental MID data provides a set of constraints for a computational model of the cell's metabolic network. utah.edunih.gov The model, which is constructed based on known biochemical reactions, is used to predict the MID for a given set of metabolic fluxes. umd.edu By fitting the model's predictions to the experimentally measured MIDs, researchers can estimate the fluxes through various pathways. utah.edu Data from this compound tracing allows for the refinement of these large-scale network models, improving their accuracy and predictive power. nih.gov This enables a systems-level understanding of how metabolism is regulated and how it responds to perturbations, such as in disease states or during therapeutic interventions. umd.edu

Future Directions and Emerging Frontiers in Triheptanoin D5 Research

Development of Next-Generation Multi-Labeled Triheptanoin (B1683035) Tracers

The current Triheptanoin-d5 tracer, which features five deuterium (B1214612) atoms, is highly effective for tracing the fate of the heptanoate (B1214049) moiety. However, the next frontier lies in the development of multi-labeled tracers that incorporate different stable isotopes at various positions within the molecule. This approach, known as parallel or multi-isotope labeling, can provide more granular insights into metabolic pathways. metwarebio.commdpi.com

Future research could focus on synthesizing Triheptanoin variants that include both Carbon-13 (¹³C) and Deuterium (²H) isotopes. For instance, a tracer could be designed with a ¹³C-labeled glycerol (B35011) backbone and a ²H-labeled heptanoate chain. This would allow researchers to simultaneously track the fate of the glycerol component (important for gluconeogenesis and lipid synthesis) and the fatty acid component. Such dual-labeled tracers enable more complex metabolic flux analysis, offering a clearer picture of how different components of a triglyceride are utilized and partitioned within central carbon metabolism. mdpi.commdpi.com

Challenges in this area include the complexity and cost of synthesis and the development of analytical methods and computational models capable of deconvoluting the complex data from multiple isotopic labels. solubilityofthings.comenergy.gov

Table 1: Potential Multi-Labeled Triheptanoin Tracer Designs

Tracer NameIsotopic LabelsGlycerol Backbone LabelHeptanoate Chain LabelPotential Research Application
This compound5 x ²HUnlabeledPentadeuterated (d5)Tracing anaplerotic fate of heptanoate.
Triheptanoin-¹³C₃3 x ¹³CUniformly ¹³C-labeledUnlabeledTracking glycerol backbone contribution to gluconeogenesis.
Triheptanoin-¹³C₇-d₅7 x ¹³C, 5 x ²HUnlabeled¹³C₇-labeled, d5-labeledHigh-resolution flux analysis of fatty acid oxidation pathways.
Triheptanoin-¹³C₃-d₅3 x ¹³C, 5 x ²HUniformly ¹³C-labeledPentadeuterated (d5)Simultaneous tracking of glycerol and heptanoate metabolism.

Integration of Isotope Tracing with Multi-Omics Technologies (e.g., Proteomics, Transcriptomics) for Systems-Level Understanding

Isotope tracing with this compound provides a detailed view of metabolic flux (metabolomics), but this is only one layer of biological regulation. A true systems-level understanding requires integrating this metabolic data with other "omics" datasets, such as transcriptomics (gene expression) and proteomics (protein expression). copernicus.orgnih.gov This multi-omics approach allows researchers to connect changes in gene expression and protein levels directly to functional changes in metabolic pathways. copernicus.org

For example, a study might use this compound to find that a particular cell type shows reduced heptanoate oxidation. By simultaneously analyzing the proteome, researchers could identify a deficiency in a specific fatty acid oxidation enzyme. Transcriptomics could further reveal if this deficiency is due to reduced gene transcription. This integrated view provides a powerful, holistic understanding of metabolic regulation from gene to function. copernicus.orgnih.gov The goal of such integration is to move beyond correlation to identify causal relationships and the master regulators that control metabolic shifts in health and disease. copernicus.org

Table 2: A Multi-Omics Approach to Studying Heptanoate Metabolism

Omics LayerTechnologyInformation GainedIntegration with this compound Tracing
Transcriptomics RNA-SequencingMeasures the expression levels of all genes in the genome.Identifies upregulation or downregulation of genes for metabolic enzymes and transporters in response to heptanoate.
Proteomics Mass Spectrometry (e.g., LC-MS/MS)Measures the abundance of thousands of proteins.Quantifies the levels of key enzymes involved in fatty acid oxidation and the TCA cycle, correlating them with metabolic flux.
Metabolomics Mass Spectrometry (e.g., GC-MS, LC-MS)Measures the levels and isotopic labeling of metabolites.Directly traces the metabolic fate of the d5-heptanoate and quantifies its contribution to downstream pathways like the TCA cycle.

Advancements in Spatially Resolved Metabolomics using Imaging Mass Spectrometry with Deuterated Tracers

Traditional metabolomics requires homogenizing tissue samples, which results in the complete loss of spatial information. solubilityofthings.comenergy.gov Spatially resolved metabolomics, primarily through Mass Spectrometry Imaging (MSI), overcomes this limitation by analyzing the metabolic composition of a sample while preserving its spatial integrity. solubilityofthings.comcopernicus.org Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI allow for the visualization of the distribution of hundreds of molecules directly from a tissue slice. metwarebio.comsolubilityofthings.com

The application of deuterated tracers like this compound with MSI is a powerful emerging frontier. By administering this compound to a disease model, researchers can then use MSI to visualize the precise location of the d5-labeled heptanoate and its downstream metabolites within an organ. For example, one could determine whether d5-glutamate produced from anaplerosis is localized to specific regions of the brain or specific cell types within a tumor. This provides an unprecedented level of detail, connecting metabolic function to tissue architecture and cellular heterogeneity. solubilityofthings.comcopernicus.org

High-Throughput Isotope Tracing Methodologies for Functional Genomic Screens

Functional genomic screens, particularly those using CRISPR-Cas9 technology, are revolutionary tools for linking genes to cellular functions. mdpi.comjournalijecc.com These screens can systematically knock out or modify thousands of genes to see how each perturbation affects a specific phenotype.

Integrating isotope tracing with these high-throughput screens is a key future direction. A proposed workflow would involve using a pooled CRISPR library to generate a population of cells, each with a different gene knockout. This entire population could then be cultured with this compound. Using high-throughput flow cytometry and mass spectrometry, cells could be sorted based on their metabolic phenotype—for example, the abundance of a specific deuterated metabolite. Subsequent sequencing would identify the genes whose disruption led to that metabolic change. mdpi.com This approach would enable the rapid discovery of novel genes involved in fatty acid metabolism, anaplerosis, and related pathways. journalijecc.com

Application of this compound in Elucidating Fundamental Metabolic Processes in Diverse Biological Systems and Disease Models (mechanistic, not therapeutic)

While Triheptanoin has been investigated for therapeutic potential, the tracer this compound is a purely scientific tool for elucidating the underlying mechanisms of metabolism. Its application in diverse disease models provides fundamental insights into metabolic reprogramming.

Inborn Errors of Metabolism: In models of long-chain fatty acid oxidation disorders (LC-FAOD), this compound can be used to precisely quantify the extent to which heptanoate can bypass the defective metabolic step and replenish TCA cycle intermediates (anaplerosis).

Neurological Disease Models: In models of Huntington's disease or epilepsy, where brain energy metabolism is impaired, this compound can trace how heptanoate is transported into the brain and metabolized by different cell types (neurons vs. glia) to support energy production.

Cancer Biology: Cancer cells exhibit altered metabolism. Using this compound in cancer models can reveal how these cells utilize alternative fuel sources to support proliferation, providing mechanistic insights into the metabolic flexibility of tumors.

In all these cases, the deuterium label is critical for distinguishing the metabolic fate of the administered heptanoate from the body's own endogenous fatty acids, allowing for unambiguous, quantitative measurement of pathway flux. nih.gov

Table 3: Mechanistic Applications of this compound in Disease Models

Disease ModelFundamental Metabolic QuestionRole of this compound
Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD) How effectively can an odd-chain fatty acid replenish TCA cycle intermediates when long-chain fatty acid oxidation is blocked?Traces the conversion of d5-heptanoate into d-labeled acetyl-CoA and propionyl-CoA and their subsequent incorporation into TCA cycle intermediates.
Huntington's Disease Can exogenous medium-chain fatty acids cross the blood-brain barrier and serve as an alternative energy source for neurons with impaired glucose metabolism?Visualizes the accumulation and metabolism of d5-heptanoate and its products (e.g., d-labeled ketones, glutamate) in different brain regions.
McArdle Disease (Glycogen Storage Disease V) Can increasing fatty acid supply compensate for the inability to break down muscle glycogen (B147801) during exercise?Quantifies the contribution of d5-heptanoate oxidation to muscle energy production (ATP) during exertion.
Neutral Lipid Storage Disease with Myopathy (NLSD-M) What is the anaplerotic potential of heptanoate in fibroblasts with defective triglyceride breakdown?Measures the increase in d-labeled TCA cycle intermediates in patient-derived fibroblasts after incubation with the tracer.

Q & A

Q. What gaps exist in understanding this compound’s role in modulating ketogenesis?

  • Methodological Answer : Current studies focus on TCA cycle intermediates but lack data on ketone body (β-hydroxybutyrate) flux. Design tracer studies with dual-labeled (²H/¹³C) this compound to track carbon fate into ketones. Compare results across nutritional states (fed vs. fasted) and genetic models (e.g., CPT2-deficient mice) .

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